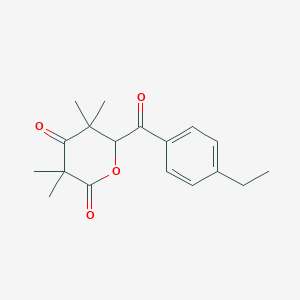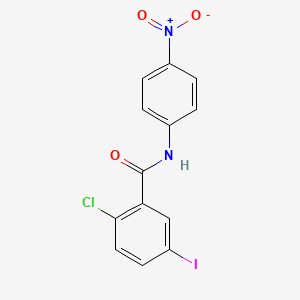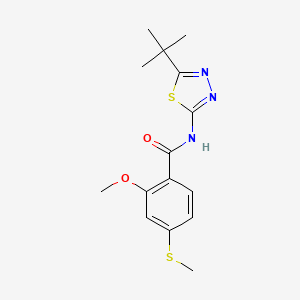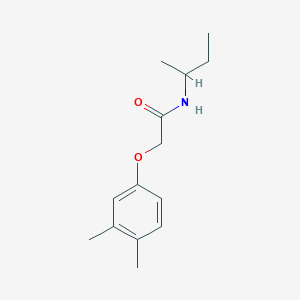![molecular formula C12H8N4O B3978557 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3978557.png)
3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine
Vue d'ensemble
Description
3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine, also known as POPOP, is a fluorescent dye that is widely used in scientific research. It belongs to the family of oxadiazole derivatives, which have been extensively studied due to their unique optical and electronic properties. POPOP is particularly useful in the field of biochemistry and biology, where it is used as a fluorescent probe to detect and visualize various biological molecules and processes.
Mécanisme D'action
The fluorescence of 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine is due to its ability to absorb light energy and then emit it at a longer wavelength. This process, known as fluorescence, is caused by the excitation of electrons in the molecule to higher energy levels, followed by their subsequent relaxation to lower energy levels. 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine has a high quantum yield, which means that it can emit a large amount of light for every photon absorbed.
Biochemical and Physiological Effects:
3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine is generally considered to be non-toxic and has no known biochemical or physiological effects. It is commonly used in laboratory experiments and is not intended for human or animal use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine in laboratory experiments is its high sensitivity and specificity for detecting and visualizing biological molecules and processes. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine is its tendency to photobleach, which can reduce its fluorescence over time and limit its usefulness in long-term experiments.
Orientations Futures
There are many potential future directions for research involving 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine. One area of interest is the development of new fluorescent probes based on the structure of 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine, which could have improved properties and applications. Another area of interest is the use of 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine in combination with other fluorescent probes or imaging techniques, such as super-resolution microscopy, to study complex biological processes in greater detail. Finally, the development of new methods for synthesizing 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine and other oxadiazole derivatives could lead to more efficient and cost-effective production methods.
Applications De Recherche Scientifique
3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine has a wide range of applications in scientific research, particularly in the fields of biochemistry and biology. It is commonly used as a fluorescent probe to detect and visualize various biological molecules and processes, such as DNA, RNA, proteins, and enzymes. 3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine can also be used to study cellular processes, such as cell division and apoptosis, and to monitor the activity of various signaling pathways.
Propriétés
IUPAC Name |
5-pyridin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDXVWKIPZDLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)

![N-(4-ethoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3978496.png)
methanone](/img/structure/B3978500.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3978518.png)
![4-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978542.png)

![N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978555.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3978562.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)

